Biphalin was first synthesized in the early 1980s by Lipkowski as an analogue of enkephalin. It falls under the classification of bivalent ligands due to its dual receptor targeting capabilities, specifically designed to enhance analgesic efficacy while potentially minimizing side effects associated with traditional opioids .
The primary method for synthesizing biphalin is solution-phase peptide synthesis, which remains relevant for peptides that cannot be easily synthesized using solid-phase techniques. The synthesis involves several key steps:
Recent advancements have introduced modifications to enhance efficiency and reduce costs, such as utilizing free amino acids instead of more expensive N-protected variants .
Biphalin's molecular structure is crucial for its function as an opioid agonist. The compound's formula can be denoted as C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.5 g/mol. Its structural features include:
Biphalin undergoes various chemical reactions that are essential for its synthesis and modification:
Biphalin acts primarily through its interaction with opioid receptors, specifically mu and delta receptors. The mechanism involves:
Biphalin exhibits several notable physical and chemical properties:
Biphalin has significant applications in various scientific domains:
Biphalin emerged from pioneering work by Andrzej W. Lipkowski in 1982, conceived as a dimeric enkephalin analog engineered for enhanced receptor interaction and stability. The initial synthetic strategy employed solution-phase peptide synthesis to connect two identical tetrapeptide units (Tyr-D-Ala-Gly-Phe) via a hydrazide bridge (-NH-NH-), creating a tail-to-tail symmetrical structure [6]. This design was revolutionary, as it preserved the critical N-terminal tyrosine required for receptor engagement while introducing topological constraints to limit conformational flexibility.
Table 1: Key Milestones in Biphalin Research
Year | Development | Significance |
---|---|---|
1982 | Initial synthesis by Lipkowski | First symmetric enkephalin dimer with hydrazide linker |
1987 | Comprehensive receptor binding profiling | Confirmed nM affinity for μ/δ receptors (Kiμ=12nM, Kiδ=4.6nM) |
1993 | In vivo antinociceptive studies | Demonstrated 1000x morphine potency (intrathecal administration) |
2006 | First cyclic analogues | Introduced disulfide bridges via Cys/Pen substitutions |
2021 | Multidirectional effects characterization | Established non-analgesic activities (antiviral, neuroprotective) |
Early pharmacological characterization revealed exceptional properties: biphalin demonstrated sub-nanomolar to low nanomolar binding affinity across μ, δ, and κ opioid receptors (MOR, DOR, KOR), with Ki values ranging from 0.19–12 nM (MOR), 1.04–46.5 nM (DOR), and 270–283 nM (KOR) across different experimental systems [2] [6]. Functional assays using isolated tissues further validated its potency, showing 90-fold greater activity than Met-enkephalin in guinea pig ileum (GPI) preparations and significant activity in mouse vas deferens (MVD) assays [6]. These findings established biphalin as one of the most potent synthetic opioid peptides known, with a distinctive pharmacological profile meriting extensive structural exploration.
Biphalin's architecture (H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe-Gly-D-Ala-Tyr) integrates three revolutionary elements: symmetrical pharmacophores, D-amino acid substitutions, and a central hydrazide bridge. X-ray crystallography reveals two dominant conformations of the hydrazide linkage: a fully planar configuration and a 60° torsional angle configuration where the two tetrapeptide arms adopt non-equivalent orientations [6]. This structural duality enables simultaneous alignment with both δ-selective (e.g., DADLE: H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) and μ-selective (e.g., D-TIPP-NH2: H-Tyr-Tic-Phe-Phe-NH2) opioid pharmacophores, facilitating bireceptor engagement [6].
Table 2: Structural Innovations in Biphalin Analogues
Modification Strategy | Structural Change | Key Pharmacological Outcome |
---|---|---|
Disulfide Cyclization | D-Ala2,2' → D/L-Pen2,2' | Compound 9 (D-Pen): Kiμ=1.9nM, Kiδ=5.2nM [1] |
D-Ala2,2' → D-Cys2,2' | Variable activity depending on stereochemistry [5] | |
Linker Modification | Hydrazide → Piperazine | Improved metabolic stability [9] |
Hydrazide → Xylene | Enhanced analgesic potency but potential toxicity [9] | |
Truncation | Single tetrapeptide + hydrazide (H-Tyr-D-Ala-Gly-Phe-NH-NH2) | Preserved MOR affinity; 100x reduced DOR affinity [6] |
Cyclization strategies significantly advanced biphalin's structural evolution. Replacement of D-Ala2,2' residues with D-penicillamine (D-Pen) enabled disulfide bond formation, yielding compound 9 with exceptional receptor affinity (Kiμ=1.9 nM, Kiδ=5.2 nM) and potent G-protein activation (EC50μ=76.2 nM, EC50δ=7.1 nM) [1]. Crucially, stereochemistry dictated activity: the L-penicillamine analogue (10) showed dramatically reduced potency, underscoring the D-configuration's role in receptor complementarity. Cyclization conferred conformational rigidity, metabolic stability, and enhanced blood-brain barrier penetration by promoting compact structures with reduced hydrogen bonding capacity [1] [3] [5].
Biphalin functions as a balanced multitarget agonist with nuanced receptor activation kinetics. [35S]GTPγS binding assays demonstrate its capacity to stimulate G-proteins via MOR (Emax=474.5%) and DOR (Emax=149.5%) with EC50 values of 76.2 nM and 7.1 nM, respectively, indicating robust signaling efficacy [1]. This dual activation creates synergistic antinociception, as confirmed by hot plate and tail flick tests where biphalin produced 95% maximum possible effect (MPE) within 15 minutes post-intracerebroventricular administration—exceeding morphine's efficacy [1]. The pharmacological significance extends beyond analgesia through several mechanisms:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7